molecular formula C15H30N4O8 B605849 Azido-PEG4-Amido-Tris CAS No. 1398044-55-7

Azido-PEG4-Amido-Tris

Cat. No.: B605849
CAS No.: 1398044-55-7
M. Wt: 394.43
InChI Key: VHNSHQSKKKHCAL-UHFFFAOYSA-N
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Description

Azido-PEG4-Amido-Tris is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-Amido-Tris is synthesized through a series of chemical reactions involving the introduction of azide and amido groups to a PEG backbone. The synthesis typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to form a PEG backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-Amido-Tris undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Alkyne Compounds: Used in click chemistry reactions.

    Amine Precursors: Used for amidation reactions

Major Products Formed

    Azide-Alkyne Cycloadducts: Formed through click chemistry reactions.

    Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.

    Amido Derivatives: Formed through amidation reactions

Scientific Research Applications

Azido-PEG4-Amido-Tris has a wide range of applications in scientific research, including:

Mechanism of Action

Azido-PEG4-Amido-Tris exerts its effects through the formation of PROTAC molecules. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal balance of flexibility and stability, making it highly effective in forming PROTAC molecules. Its azide group enables versatile click chemistry applications, while the amido groups provide additional sites for derivatization .

Properties

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O8/c16-19-17-2-4-25-6-8-27-10-9-26-7-5-24-3-1-14(23)18-15(11-20,12-21)13-22/h20-22H,1-13H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNSHQSKKKHCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126236
Record name 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398044-55-7
Record name 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398044-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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